4-(3-Chloro-phenyl)-4-oxo-but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenyl)-4-oxo-2-butenoic Acid is an organic compound with significant interest in various fields of chemistry and biology. This compound features a chlorophenyl group attached to a butenoic acid backbone, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-4-oxo-2-butenoic Acid typically involves the reaction of 3-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-4-oxo-2-butenoic Acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(3-Chlorophenyl)-4-oxo-2-butenoic Acid can be converted to 4-(3-Chlorophenyl)-4-oxo-2-butenoic acid derivatives.
Reduction: Produces alcohol derivatives.
Substitution: Yields various substituted chlorophenyl derivatives.
Scientific Research Applications
4-(3-Chlorophenyl)-4-oxo-2-butenoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-4-oxo-2-butenoic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-4-oxo-2-butenoic Acid
- 4-(2-Chlorophenyl)-4-oxo-2-butenoic Acid
- 4-(3-Bromophenyl)-4-oxo-2-butenoic Acid
Uniqueness
4-(3-Chlorophenyl)-4-oxo-2-butenoic Acid is unique due to its specific chlorophenyl substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H7ClO3 |
---|---|
Molecular Weight |
210.61 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7ClO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14) |
InChI Key |
CAGNWJGEYYHSDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.